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Compound of Interest

Compound Name: 1-Bromo-3-(2-bromoethyl)benzene

Cat. No.: B1315802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-(2-
bromoethyl)benzene, a key intermediate in organic synthesis. This document outlines its

chemical and physical properties, detailed experimental protocols for its synthesis, and a

discussion of its reactivity, tailored for professionals in chemical research and drug

development.

Core Compound Identification
IUPAC Name: 1-Bromo-3-(2-bromoethyl)benzene

CAS Number: 40422-70-6

Synonyms: 3-Bromophenethyl bromide, 3-Bromo-1-(2-bromoethyl)benzene

Physicochemical and Spectroscopic Data
The quantitative data for 1-Bromo-3-(2-bromoethyl)benzene are summarized in the table

below, providing a clear reference for experimental planning and execution.
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Property Value

Molecular Formula C₈H₈Br₂

Molecular Weight 263.96 g/mol

Boiling Point 77-78 °C @ 0.1 mm Hg[1][2]

Density 1.725 g/mL at 25 °C[1][2]

Refractive Index (n20/D) 1.595[1]

Flash Point > 110 °C (> 230 °F)[1][2]

SMILES C1=CC(=CC(=C1)Br)CCBr[3]

InChI Key ZDWCLHJHUMKCQS-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols
1-Bromo-3-(2-bromoethyl)benzene can be synthesized via two primary routes, each offering

distinct advantages depending on the availability of starting materials. Both pathways are

illustrated in the workflow diagram below.

Synthesis Pathway 1: From 3-Bromophenylethanol Synthesis Pathway 2: From 1-Bromo-3-ethylbenzene

3-Bromophenylethanol

1-Bromo-3-(2-bromoethyl)benzene

  PBr₃ or HBr/H₂SO₄

1-Bromo-3-ethylbenzene

1-Bromo-3-(2-bromoethyl)benzene

  NBS, Radical Initiator (AIBN/BPO), light

Click to download full resolution via product page

Synthetic pathways to 1-Bromo-3-(2-bromoethyl)benzene.

Pathway 1: Bromination of 3-Bromophenylethanol
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This method involves the conversion of the primary alcohol in 3-bromophenylethanol to an alkyl

bromide. This is a standard transformation that can be achieved with high efficiency using

phosphorus tribromide or hydrobromic acid.

Detailed Experimental Protocol:

Setup: A dry, 500 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer,

a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes if

using HBr/H₂SO₄).

Reagents: To the flask, add 3-bromophenylethanol (0.1 mol, 20.1 g).

Reaction (using PBr₃): Cool the flask in an ice bath. Slowly add phosphorus tribromide (PBr₃)

(0.04 mol, 10.8 g) dropwise via the dropping funnel with vigorous stirring. After the addition is

complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 3-4

hours.

Work-up: Cool the reaction mixture and carefully pour it over crushed ice. Transfer the

mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

Purification: Combine the organic extracts and wash sequentially with water, saturated

sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium

sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude

product can be purified by vacuum distillation to yield 1-Bromo-3-(2-bromoethyl)benzene.

Pathway 2: Radical Bromination of 1-Bromo-3-
ethylbenzene
This pathway utilizes a selective free-radical bromination at the benzylic position of the ethyl

side chain. The benzylic C-H bonds are weaker and more susceptible to radical cleavage than

other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic

radical. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it

provides a low, steady concentration of bromine radicals, minimizing side reactions.

Detailed Experimental Protocol:
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 1-bromo-3-ethylbenzene (0.1 mol, 18.5 g), N-Bromosuccinimide (NBS) (0.11

mol, 19.6 g), and carbon tetrachloride (CCl₄) (100 mL).

Initiation: Add a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or

azobisisobutyronitrile (AIBN).

Reaction: Heat the mixture to reflux while irradiating with a UV lamp or a high-wattage

incandescent bulb to initiate and sustain the radical chain reaction. The reaction is monitored

by observing the consumption of the denser NBS, which is replaced by the less dense

succinimide floating on the solvent surface.

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to

remove the succinimide by-product.

Purification: Transfer the filtrate to a separatory funnel and wash with a saturated sodium

thiosulfate solution to remove any residual bromine, followed by a wash with brine. Dry the

organic layer over anhydrous sodium sulfate (MgSO₄), filter, and remove the solvent under

reduced pressure. The crude 1-Bromo-3-(2-bromoethyl)benzene is then purified by

vacuum distillation.

Reactivity and Applications in Synthesis
1-Bromo-3-(2-bromoethyl)benzene is a bifunctional molecule with two bromine atoms of

differing reactivity. This differential reactivity is the cornerstone of its utility as a versatile

building block in multi-step organic synthesis.

Aliphatic Bromine (on the ethyl chain): This bromine is at a primary, benzylic-like position,

making it highly susceptible to nucleophilic substitution reactions (both SN1 and SN2

pathways are possible) and elimination reactions. It is a good leaving group, readily

displaced by a wide range of nucleophiles such as amines, alkoxides, and cyanides. This

allows for the straightforward introduction of various functional groups at this position.

Aromatic Bromine (on the benzene ring): This bromine is directly attached to the sp²

hybridized carbon of the benzene ring and is significantly less reactive towards nucleophilic

substitution. However, it serves as an excellent handle for metal-catalyzed cross-coupling
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reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new

carbon-carbon bonds.

This differential reactivity allows for selective, stepwise functionalization of the molecule,

making it a valuable intermediate in the synthesis of complex pharmaceutical compounds and

other fine chemicals. Researchers can first perform reactions at the more labile ethyl bromide

position and then subsequently modify the aromatic ring via cross-coupling, or vice-versa,

depending on the desired synthetic strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1315802?utm_src=pdf-custom-synthesis
https://chemistry.coach/organic-chemistry-3/chemistry-of-benzene-substituents
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/OCLUE%3A_Organic_Chemistry_Life_the_Universe_and_Everything_(Copper_and_Klymkowsky)/08%3A_Conjugated_compounds_and_aromaticity/8.01%3A_Reactions_of_Substituted_Benzenes-_Reaction_at_the_Benzylic_Position
https://www.organic-chemistry.org/chemicals/oxidations/n-bromosuccinimide-nbs.shtm
https://www.benchchem.com/product/b1315802#1-bromo-3-2-bromoethyl-benzene-iupac-name-and-cas-number
https://www.benchchem.com/product/b1315802#1-bromo-3-2-bromoethyl-benzene-iupac-name-and-cas-number
https://www.benchchem.com/product/b1315802#1-bromo-3-2-bromoethyl-benzene-iupac-name-and-cas-number
https://www.benchchem.com/product/b1315802#1-bromo-3-2-bromoethyl-benzene-iupac-name-and-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1315802?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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